![molecular formula C17H23N5O3 B2412178 6-(3,3-Dimetil-2-oxobutíl)-2,4,7,8-tetrametilpurino[7,8-a]imidazol-1,3-diona CAS No. 878421-55-7](/img/structure/B2412178.png)
6-(3,3-Dimetil-2-oxobutíl)-2,4,7,8-tetrametilpurino[7,8-a]imidazol-1,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, also known as DMXAA or Vadimezan, is a small molecule that has shown potential in cancer treatment. It was first isolated from the Australian plant, Flindersia australis, and has been extensively studied for its anti-tumor properties.
Mecanismo De Acción
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione works by activating the innate immune system, specifically the production of interferon-alpha and tumor necrosis factor-alpha. This leads to the destruction of tumor blood vessels and the induction of tumor cell death. 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has also been shown to enhance the activity of natural killer cells and macrophages, which play a crucial role in the immune response to cancer.
Biochemical and Physiological Effects:
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has been shown to have a short half-life in the body, with rapid clearance through the kidneys. It has been shown to have minimal toxicity in animal models, with no significant adverse effects observed. 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the immune response to cancer. Its anti-tumor properties make it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a short half-life in the body, which may limit its efficacy in clinical settings. Further research is needed to optimize the dosing and administration of 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione.
Direcciones Futuras
There are several future directions for 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione research. One area of interest is the development of 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione analogs with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione therapy. Additionally, the combination of 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione with other immune modulators, such as checkpoint inhibitors, is an area of active research. Finally, the use of 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione in combination with other cancer therapies, such as targeted therapies and immunotherapies, is an area of ongoing investigation.
Conclusion:
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a promising candidate for cancer therapy, with potent anti-tumor properties and minimal toxicity. Its mechanism of action involves the activation of the innate immune system, leading to the destruction of tumor blood vessels and the induction of tumor cell death. 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has been extensively studied in preclinical and clinical settings, with promising results. Further research is needed to optimize the dosing and administration of 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione and to identify biomarkers that can predict response to therapy.
Métodos De Síntesis
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step process that involves the reaction of 2,4,7,8-tetramethylpurine with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base. The resulting intermediate is then treated with hydrazine hydrate to yield 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione. The synthesis of 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has been optimized to improve yields and reduce costs, making it more accessible for researchers.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los compuestos basados en imidazol se han investigado por su potencial antibacteriano. Estudios revelan que la mayoría de los derivados sintetizados, incluido nuestro compuesto de interés, exhiben actividad antibacteriana moderada contra diversas cepas bacterianas. Los investigadores exploran estos compuestos como posibles agentes para combatir las infecciones bacterianas.
Propiedades
IUPAC Name |
6-(3,3-dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-9-10(2)22-12-13(19(6)16(25)20(7)14(12)24)18-15(22)21(9)8-11(23)17(3,4)5/h8H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHXKIRAQJZEGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)C(C)(C)C)N(C(=O)N(C3=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

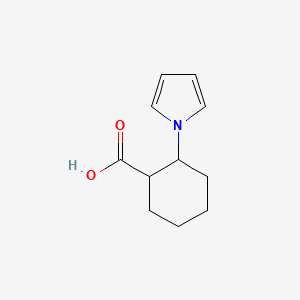

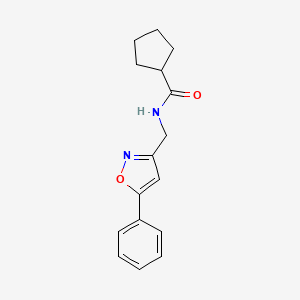
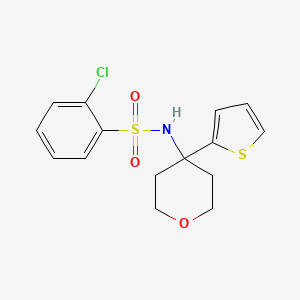
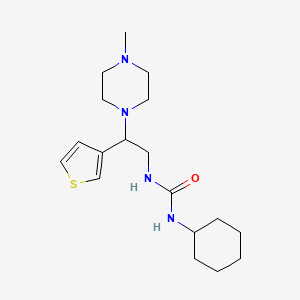

![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)
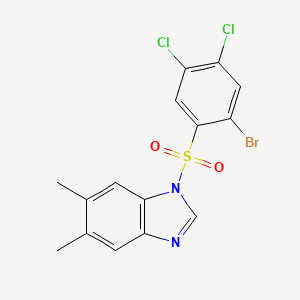

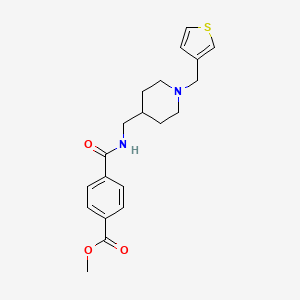
![(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone](/img/structure/B2412112.png)
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)